molecular formula C7H6ClN3 B1396126 5-Chloro-7-methylimidazo[1,2-c]pyrimidine CAS No. 1260848-61-0

5-Chloro-7-methylimidazo[1,2-c]pyrimidine

Cat. No.: B1396126
CAS No.: 1260848-61-0
M. Wt: 167.59 g/mol
InChI Key: NUCPBOXXEMRIFH-UHFFFAOYSA-N
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Description

5-Chloro-7-methylimidazo[1,2-c]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-c]pyrimidines. This compound is characterized by a fused bicyclic structure that includes both imidazole and pyrimidine rings. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-methylimidazo[1,2-c]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-amino-4-chloro-6-methylpyrimidine with glyoxal in the presence of a base, followed by cyclization to form the imidazo[1,2-c]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-methylimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted imidazo[1,2-c]pyrimidines with various functional groups .

Scientific Research Applications

5-Chloro-7-methylimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-7-methylimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    Imidazo[1,2-b]pyridazine: Contains a pyridazine ring fused with an imidazole ring.

    Imidazo[1,2-c]quinazoline: Features a quinazoline ring fused with an imidazole ring.

Uniqueness

5-Chloro-7-methylimidazo[1,2-c]pyrimidine is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups, which can influence its reactivity and biological activity. This compound’s unique structure allows it to interact with different molecular targets compared to its analogues .

Biological Activity

5-Chloro-7-methylimidazo[1,2-c]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a fused bicyclic structure that includes both imidazole and pyrimidine rings. Its molecular formula is C₇H₆ClN₃, with a molecular weight of approximately 171.59 g/mol. The presence of chlorine and methyl groups contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular pathways can vary based on the biological activity being studied.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains, including multidrug-resistant tuberculosis. This potential makes it a candidate for therapeutic applications in infectious diseases.

Anticancer Activity

In anticancer research, this compound has demonstrated promising results:

  • Cell Proliferation Inhibition : Studies have shown that related compounds exhibit strong inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC50_{50} value of 0.126 μM .
  • Selectivity : The compound displayed a nearly 20-fold selectivity for cancer cells over non-cancerous cells (MCF10A), indicating its potential for targeted cancer therapy .
  • Mechanistic Insights : It has been suggested that the compound can induce apoptosis in cancer cells by increasing caspase-3 levels, which is critical for programmed cell death .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against multidrug-resistant strains of tuberculosis.
Anticancer ActivityShowed significant inhibition of MDA-MB-231 cell proliferation with an IC50_{50} of 0.126 μM.
Mechanistic StudyInduced apoptosis in cancer cells through caspase activation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-7-methylimidazo[1,2-c]pyrimidine, and how do reaction conditions influence yield?

Methodological Answer:

  • Route 1: Cyclocondensation of substituted pyrimidine precursors with methylamine derivatives under reflux conditions (e.g., acetonitrile, 80°C for 12 hours). Monitor intermediates via TLC and optimize stoichiometry to minimize side products like N-methylated byproducts .
  • Route 2: Halogenation of 7-methylimidazo[1,2-c]pyrimidine using phosphorus oxychloride (POCl₃) at 110°C for 6 hours. Control moisture to prevent hydrolysis of the chlorinating agent .
  • Yield Optimization: Use factorial design (e.g., 2^k models) to test variables: temperature, solvent polarity, and catalyst loading. Statistical analysis (ANOVA) identifies dominant factors .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Compare experimental <sup>1</sup>H and <sup>13</sup>C spectra with computational predictions (DFT-based tools) to confirm substituent positions. For example, the methyl group at position 7 should show a singlet near δ 2.5 ppm in <sup>1</sup>H NMR .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₇H₆ClN₃) with <1 ppm mass error.
  • HPLC-PDA: Use reverse-phase C18 columns (acetonitrile/water gradient) to quantify impurities. Calibrate against certified reference standards .

Q. What solvent systems are suitable for solubility studies, and how does pH affect stability?

Methodological Answer:

  • Solubility Screening: Test in DMSO (stock solutions), ethanol, and aqueous buffers (pH 1–12). Use shake-flask method with UV-Vis quantification (λ_max ~260 nm).
  • Stability Assessment: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor hydrolytic degradation (e.g., loss of chloro substituent) via LC-MS .

Q. How should researchers design preliminary bioactivity assays for this compound?

Methodological Answer:

  • Target Selection: Prioritize kinases or purinergic receptors due to structural analogy to imidazopyridine inhibitors .
  • Assay Protocol: Use fluorescence polarization (FP) for binding affinity or luminescence-based ATPase assays. Include positive controls (e.g., staurosporine) and validate with dose-response curves (IC₅₀ calculation) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for target selectivity?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with binding pockets (e.g., ATP-binding sites). Focus on halogen bonding between the chloro group and conserved lysine residues .
  • MD Simulations: Run 100-ns trajectories (AMBER/CHARMM) to assess conformational stability. Analyze RMSD and binding free energy (MM-PBSA) to prioritize derivatives .
  • QSAR Modeling: Train models with topological descriptors (e.g., LogP, polar surface area) and bioactivity data to predict ADMET properties .

Q. What strategies resolve contradictions in reactivity data between experimental and computational results?

Methodological Answer:

  • Error Source Analysis: Cross-validate computational methods (e.g., compare DFT functionals: B3LYP vs. M06-2X). Re-examine experimental conditions (e.g., solvent dielectric effects) .
  • Kinetic Profiling: Use stopped-flow spectroscopy to measure reaction rates under controlled conditions. Compare with transition-state theory (TST) predictions .
  • Collaborative Validation: Share datasets with independent labs to confirm reproducibility .

Q. How can advanced statistical methods improve reaction optimization for scaled-up synthesis?

Methodological Answer:

  • Response Surface Methodology (RSM): Design a central composite design (CCD) to map nonlinear relationships between variables (temperature, catalyst loading). Use desirability functions to maximize yield and purity .
  • Machine Learning: Train random forest models on historical reaction data to predict optimal conditions for new substrates .

Q. What mechanistic insights explain unexpected byproducts during halogenation?

Methodological Answer:

  • Isotopic Labeling: Use <sup>37</sup>Cl-labeled POCl₃ to track chloro substituent incorporation. Detect isotopic patterns via HRMS .
  • In Situ Monitoring: Employ ReactIR to capture intermediate species (e.g., phosphorylated intermediates). Correlate with DFT-computed reaction pathways .

Q. How should researchers address discrepancies in crystallographic vs. solution-phase structural data?

Methodological Answer:

  • SC-XRD vs. NMR: Compare single-crystal X-ray structures with NOESY/ROESY NMR to assess conformational flexibility. Solvent effects (e.g., DMSO vs. solid state) may explain variations .
  • Dynamic NMR: Perform variable-temperature NMR to detect rotational barriers (e.g., hindered methyl group rotation) .

Q. What protocols mitigate batch-to-batch variability in impurity profiles?

Methodological Answer:

  • DoE for Purification: Optimize recrystallization (solvent ratios, cooling rates) using Taguchi methods. Track impurities via LC-MS/MS and assign structures via fragmentation patterns .
  • Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction endpoints .

Properties

IUPAC Name

5-chloro-7-methylimidazo[1,2-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-4-6-9-2-3-11(6)7(8)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCPBOXXEMRIFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN2C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717256
Record name 5-Chloro-7-methylimidazo[1,2-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260848-61-0
Record name 5-Chloro-7-methylimidazo[1,2-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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